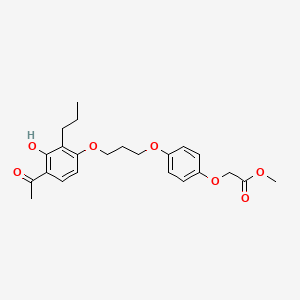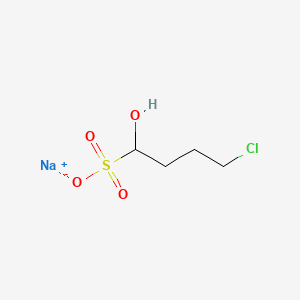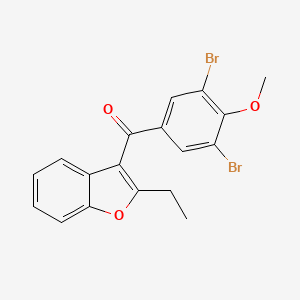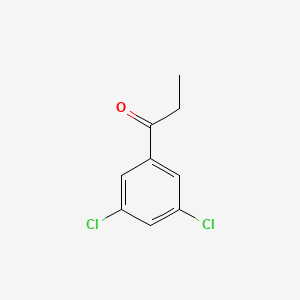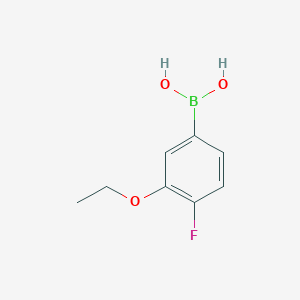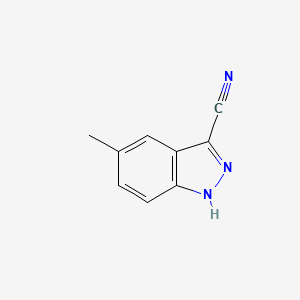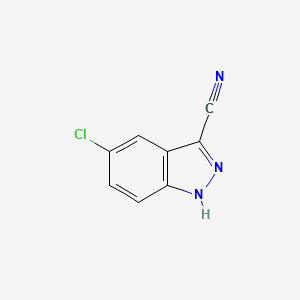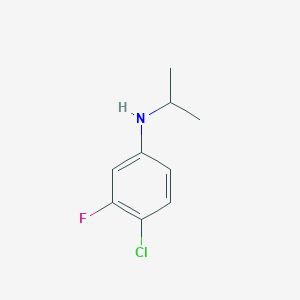
4-Chloro-3-fluoro-N-isopropylaniline
説明
“4-Chloro-3-fluoro-N-isopropylaniline” is a chemical compound with the molecular formula C9H12FN . It is used as an intermediate in the synthesis of Flufenacet, a herbicide .
Synthesis Analysis
The synthesis of “4-Chloro-3-fluoro-N-isopropylaniline” involves a reduction process. The gas space is flushed three times with each of nitrogen and hydrogen, and the mixture is heated to from 80°=0 to 85° C with stirring and reduced at a hydrogen pressure of from 0.2 to 1.0 MPa .Molecular Structure Analysis
The molecular structure of “4-Chloro-3-fluoro-N-isopropylaniline” is represented by the InChI code: 1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3-fluoro-N-isopropylaniline” include a molecular weight of 153.2 , and it is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8C .科学的研究の応用
Herbicide Development
4-Chloro-3-fluoro-N-isopropylaniline is utilized in the synthesis of certain herbicides. A derivative, N-(3-chloro-4-isopropylphenyl)carboxamide, has shown effectiveness as a selective herbicide. This derivative can be produced by reacting 3-chloro-4-isopropylaniline with specific carboxylic acid halide derivatives (Hoppenstand & Hsiao, 1988).
Cytochrome P450 Catalyzed Reactions
In a study focusing on cytochrome P450 catalyzed reactions, 4-Chloro-3-fluoro-N-isopropylaniline was investigated using density functional theory. This research provided insights into the hydroxylation processes of this compound, indicating its potential utility in biochemical pathways and drug metabolism studies (Dongmei & Jianyong, 2011).
Photodehalogenation Studies
Studies on the photodehalogenation of haloanilines, including 4-Chloro-3-fluoro-N-isopropylaniline, have provided valuable insights into the generation of phenyl cations and benzyne intermediates. This research is crucial for understanding the photophysics and chemistry of such compounds, which can be applied in the design of less phototoxic drugs and other chemical processes (Protti et al., 2012).
Catalytic Activity in Chemical Synthesis
The compound has been used in the synthesis and characterization of new (N-diphenylphosphino)-isopropylanilines and their complexes. These have demonstrated significant catalytic activity in cross-coupling reactions such as the Heck and Suzuki reactions, which are vital in organic synthesis (Aydemir et al., 2009).
Photochemical Synthesis Applications
4-Chloro-3-fluoro-N-isopropylaniline has also been involved in photochemical synthesis studies. It has been used in the synthesis of rearranged aminoalkylanilines, indicating its utility in complex organic synthesis processes (Guizzardi et al., 2003).
Safety And Hazards
“4-Chloro-3-fluoro-N-isopropylaniline” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
特性
IUPAC Name |
4-chloro-3-fluoro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVMRXHROKEPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-N-isopropylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



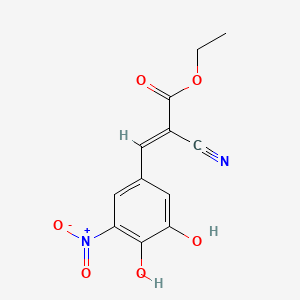
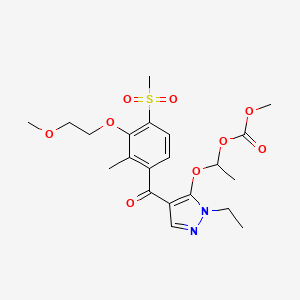
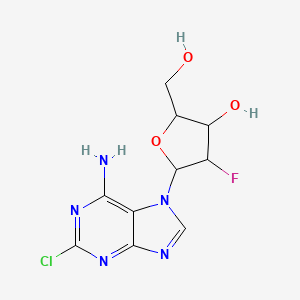
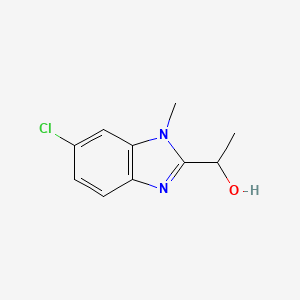
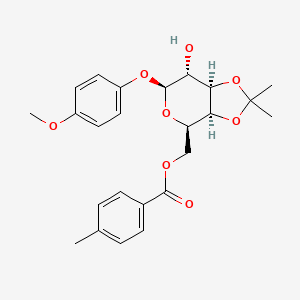
![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
